molecular formula C22H24N4O6 B11660469 3-(3,4-DI-Meo-PH)-N'-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(3,4-DI-Meo-PH)-N'-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Katalognummer: B11660469
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: CGDDRJBXLURHMD-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of multiple methoxy groups and a pyrazole ring structure suggests that it may exhibit unique biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1H-pyrazole-5-carbohydrazide.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting 1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzylidene Derivative: The final step involves the condensation of the intermediate product with 2,4,6-trimethoxybenzaldehyde. This reaction is typically carried out in ethanol under reflux conditions, using an acid catalyst such as acetic acid.

Industrial Production Methods

While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group (benzylidene) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer, inflammation, or infectious diseases.

    Biological Studies: The compound can be used to study the biological activities of pyrazole derivatives, including their interactions with enzymes and receptors.

    Material Science: It may be explored for its potential use in the development of new materials with unique properties, such as organic semiconductors or catalysts.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy groups and the pyrazole ring may allow the compound to bind to active sites or modulate signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide: Lacks the benzylidene group, which may result in different biological activities.

    N’-(2,4,6-Trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Lacks the 3,4-dimethoxyphenyl group, which may affect its binding properties and efficacy.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N’-(2,4,6-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the 3,4-dimethoxyphenyl and 2,4,6-trimethoxybenzylidene groups. This combination of functional groups may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C22H24N4O6

Molekulargewicht

440.4 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O6/c1-28-14-9-19(30-3)15(20(10-14)31-4)12-23-26-22(27)17-11-16(24-25-17)13-6-7-18(29-2)21(8-13)32-5/h6-12H,1-5H3,(H,24,25)(H,26,27)/b23-12+

InChI-Schlüssel

CGDDRJBXLURHMD-FSJBWODESA-N

Isomerische SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3OC)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.